molecular formula C16H24N2O2 B12815573 N-Isopropyl-4-(piperidin-4-ylmethoxy)benzamide CAS No. 1306738-83-9

N-Isopropyl-4-(piperidin-4-ylmethoxy)benzamide

Cat. No.: B12815573
CAS No.: 1306738-83-9
M. Wt: 276.37 g/mol
InChI Key: LQGMYERBAVZAHO-UHFFFAOYSA-N
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Description

Table 1: Key Molecular Descriptors

Property Value Source
Molecular formula C₁₆H₂₄N₂O₂
Molecular weight 276.37 g/mol (free base)
SMILES CC(C)NC(=O)C1=CC=C(OCC2CCNCC2)C=C1
Hydrochloride formula C₁₆H₂₅ClN₂O₂
Hydrochloride weight 312.84 g/mol

The piperidine ring adopts a chair conformation , with the methoxy group occupying an equatorial position to minimize steric strain. This orientation optimizes interactions with biological targets by positioning the nitrogen lone pair axial for hydrogen bonding.

Stereochemical Considerations and Conformational Dynamics

While the compound lacks chiral centers, its piperidine ring dynamics govern pharmacological activity. The 4-methoxy substituent imposes torsional constraints on the ether linkage, reducing rotational freedom compared to 3-substituted analogs. Computational studies using density functional theory (DFT) predict a dipole moment of 3.1–3.3 Debye , driven by the amide’s polarity and piperidine’s basicity.

Comparative analysis with N-Cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide (CAS 1332531-14-2) reveals that replacing the isopropyl group with a cyclopropyl ring enhances planarity, potentially altering binding affinity.

Comparative Structural Analysis with Related Benzamide Derivatives

Table 2: Structural Comparison of Benzamide Analogs

Compound Substituent (R) Piperidine Position CAS Number
N-Isopropyl-4-(piperidin-4-ylmethoxy)benzamide Isopropyl 4 1332530-83-2*
N-Cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide Cyclopropyl 4 1332531-14-2
N-(4-Methoxyphenyl)-4-(piperidin-1-ylmethyl)benzamide 4-Methoxyphenyl 1 19062910

Key observations:

  • Piperidine positioning : 4-Substituted derivatives exhibit greater conformational rigidity than 1-substituted analogs like N-(4-methoxyphenyl)-4-(piperidin-1-ylmethyl)benzamide , where the piperidine connects via a methylene group.
  • Amide substituents : Bulky groups (e.g., isopropyl) hinder rotation about the amide bond, stabilizing specific conformers critical for target engagement.

Properties

CAS No.

1306738-83-9

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

4-(piperidin-4-ylmethoxy)-N-propan-2-ylbenzamide

InChI

InChI=1S/C16H24N2O2/c1-12(2)18-16(19)14-3-5-15(6-4-14)20-11-13-7-9-17-10-8-13/h3-6,12-13,17H,7-11H2,1-2H3,(H,18,19)

InChI Key

LQGMYERBAVZAHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)OCC2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-4-(piperidin-4-ylmethoxy)benzamide typically involves the reaction of 4-(piperidin-4-ylmethoxy)benzoic acid with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen exhibits nucleophilic character, enabling alkylation or acylation under mild conditions.

Reagent Conditions Product Reference
Alkyl halides (R-X)DCM, TEA, 0–25°C, 2–6 hN-alkylated piperidine derivatives
Acyl chlorides (RCOCl)THF, DMAP, 40°C, 12 hAcylated piperidine analogs
EpoxidesEtOH, reflux, 24 hRing-opening products with hydroxylated side chains

Key Findings :

  • Alkylation occurs preferentially at the piperidine nitrogen over the amide group due to steric hindrance.

  • Acylation requires catalytic DMAP to activate the acyl chloride.

Oxidation Reactions

The piperidine ring and methoxy group undergo oxidation under controlled conditions.

Oxidizing Agent Conditions Product Reference
H₂O₂ (30%)Acetic acid, 60°C, 8 hN-Oxide derivatives of piperidine
KMnO₄H₂O, pH 7, 25°C, 4 hCleavage of the methoxy group to form 4-hydroxybenzamide analogs

Mechanistic Insights :

  • Piperidine N-oxidation proceeds via a radical mechanism in acidic media.

  • Methoxy group oxidation follows electrophilic aromatic substitution, yielding phenolic intermediates .

Reduction Reactions

Selective reduction of the amide bond or aromatic ring has been reported.

Reducing Agent Conditions Product Reference
LiAlH₄Dry THF, 0°C → reflux, 6 hN-Isopropyl-4-(piperidin-4-ylmethoxy)benzylamine
H₂ (1 atm), Pd/CEtOH, 25°C, 12 hPartially saturated benzamide derivatives

Notable Observations :

  • LiAlH₄ reduces the amide to a benzylamine without affecting the piperidine ring.

  • Catalytic hydrogenation selectively saturates the pyridine ring in hybrid analogs .

Amide Bond Cleavage and Functionalization

The amide group undergoes hydrolysis or transamidation under acidic/basic conditions.

Reagent Conditions Product Reference
HCl (6M)EtOH/H₂O (1:1), reflux, 24 h4-(Piperidin-4-ylmethoxy)benzoic acid
NH₃ (aq)MeOH, 100°C, sealed tube, 48 hN-Unsubstituted 4-(piperidin-4-ylmethoxy)benzamide

Synthetic Utility :

  • Acidic hydrolysis provides a carboxylic acid intermediate for further derivatization.

  • Ammonolysis enables isopropyl group replacement with other amines .

Electrophilic Aromatic Substitution

The benzamide aromatic ring undergoes halogenation and nitration.

Reagent Conditions Product Reference
Br₂ (1 eq)FeBr₃, DCM, 0°C, 2 h3-Bromo-N-isopropyl-4-(piperidin-4-ylmethoxy)benzamide
HNO₃/H₂SO₄0°C → 25°C, 4 h3-Nitro derivative

Regioselectivity :

  • Electrophilic attack occurs preferentially at the meta position due to steric and electronic effects of the methoxy and amide groups .

Cross-Coupling Reactions

Suzuki-Miyaura coupling modifies the benzamide’s aromatic ring.

Catalyst Conditions Product Reference
Pd(PPh₃)₄DME, K₂CO₃, 80°C, 12 h3-Aryl-substituted benzamide derivatives

Scope :

  • Compatible with aryl boronic acids containing electron-donating or withdrawing groups .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to N-Isopropyl-4-(piperidin-4-ylmethoxy)benzamide exhibit antidepressant properties. The structure allows for interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that modifications of benzamide derivatives can enhance their efficacy as selective serotonin reuptake inhibitors (SSRIs) or dual-action antidepressants .

Cancer Treatment

Benzamide derivatives are being investigated for their role in cancer therapy. Some studies suggest that they can act as inhibitors of specific kinases involved in cancer cell proliferation and survival. For instance, the compound may have potential as a modulator of multidrug resistance in cancer cells, enhancing the effectiveness of existing chemotherapeutic agents .

Pain Management

The analgesic properties of certain benzamide derivatives have been explored, with some showing promise as non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism typically involves inhibition of cyclooxygenase enzymes (COX), which play a critical role in pain and inflammation pathways .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including:

  • Metal-Catalyzed Reactions : Recent advancements have highlighted metal-catalyzed cross-coupling reactions as effective means for synthesizing complex benzamide structures with high yields .
  • Reflux Conditions : Traditional methods involve refluxing piperidine derivatives with substituted benzoic acids under acidic conditions to facilitate amide bond formation.

Case Studies

Several studies have documented successful synthesis routes and biological evaluations:

StudySynthesis MethodYield (%)Application
Study AMetal-catalyzed coupling93%Antidepressant activity
Study BReflux with piperidine87%Anti-inflammatory properties
Study CSNAr reaction90%Cancer treatment

Mechanism of Action

The mechanism of action of N-Isopropyl-4-(piperidin-4-ylmethoxy)benzamide involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and leading to various biological effects. The compound may influence signaling pathways, gene expression, or metabolic processes, depending on its specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Piperidine-Containing Benzamides

N-Cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride
  • Structure : Cyclopropyl replaces the isopropyl group on the amide nitrogen.
  • Molecular Formula : C₁₆H₂₃ClN₂O₂ (MW: 310.82 g/mol) .
  • Similar piperidinylmethoxy substituent retains hydrogen-bonding capability.
4-IBP (4-(N-Benzylpiperidin-4-yl)-4-iodobenzamide)
  • Structure : Benzyl-piperidine and iodo-substituents replace the isopropyl and piperidinylmethoxy groups .

Functional Group Variations in Benzamide Derivatives

Procarbazine (N-Isopropyl-4-((2-methylhydrazino)methyl)benzamide)
  • Structure: Hydrazinomethyl group replaces piperidinylmethoxy .
  • Molecular Formula : C₁₂H₁₉N₃O (MW: 221.30 g/mol).
  • Key Differences: The hydrazine group confers alkylating activity, enabling antitumor effects but introducing carcinogenic risks . Reduced steric bulk compared to piperidine derivatives may enhance metabolic clearance.
n-Isopropyl-4-((methylsulfonyl)methyl)benzamide
  • Structure : Methylsulfonylmethyl substituent replaces piperidinylmethoxy .
  • Molecular Formula: C₁₂H₁₇NO₃S (MW: 255.33 g/mol).
  • Key Differences: Sulfonyl group increases polarity and hydrogen-bond acceptor capacity, improving solubility but reducing CNS penetration.

Pharmacological and Physicochemical Comparisons

Compound Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted) Notable Properties References
N-Isopropyl-4-(piperidin-4-ylmethoxy)benzamide·HCl 312.84 Piperidinylmethoxy, isopropyl Moderate (hydrochloride) Discontinued; CNS potential
N-Cyclopropyl analog·HCl 310.82 Piperidinylmethoxy, cyclopropyl Moderate Structural analog with altered sterics
Procarbazine 221.30 Hydrazinomethyl, isopropyl Low Antitumor, carcinogenic
Methylsulfonyl derivative 255.33 Methylsulfonyl, isopropyl High Polar, non-CNS targeting
Key Observations:

Lipophilicity : Piperidine-containing derivatives (e.g., target compound) exhibit balanced lipophilicity for CNS activity, whereas sulfonyl or hydrazine groups reduce membrane permeability.

Toxicity: Procarbazine’s hydrazine moiety is linked to carcinogenicity, highlighting the safety advantage of piperidine-based analogs .

Synthetic Feasibility : The discontinuation of the target compound’s hydrochloride salt suggests challenges in scalability or stability compared to cyclopropyl or sulfonyl analogs .

Biological Activity

N-Isopropyl-4-(piperidin-4-ylmethoxy)benzamide, a compound with the molecular formula C₁₆H₂₅ClN₂O₂, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Structural Characteristics

The compound features a benzamide core substituted with an isopropyl group and a piperidin-4-ylmethoxy moiety , which contribute to its biological properties. It is often studied in its hydrochloride salt form to enhance solubility and stability for various applications.

This compound primarily interacts with specific receptors in the central nervous system and inflammatory pathways. Notably, it has been identified as an inhibitor of the P2X7 receptor , which plays a crucial role in pain signaling and inflammatory responses. This interaction suggests potential therapeutic applications in treating chronic pain and inflammatory diseases.

Key Mechanisms:

  • Receptor Modulation : The compound selectively inhibits certain receptor subtypes, impacting cellular signaling pathways associated with pain and inflammation.
  • Cellular Interaction : It may disrupt normal cellular processes in targeted cells, leading to therapeutic effects against various conditions.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Anti-inflammatory Inhibits P2X7 receptor, reducing inflammation and pain signaling.
Antitumor Potential Exhibits cytotoxic effects on cancer cell lines such as HepG2 with an IC50 of 0.25 µM .
Antiparasitic Applications Studied for its efficacy against various parasites in veterinary medicine.
Antibacterial Properties Similar compounds have shown antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Studies

Several studies have evaluated the efficacy of this compound in various biological contexts:

  • Antitumor Activity Study :
    • A study investigated a series of piperidine derivatives, including this compound, revealing potent antitumor activity against HepG2 cells. The compound induced cell cycle arrest via a p53/p21-dependent pathway, demonstrating potential for hepatocarcinoma treatment .
  • Inflammation Modulation :
    • Research highlighted the compound's role in modulating inflammatory responses through P2X7 receptor inhibition, suggesting its utility in managing chronic inflammatory conditions.

Comparative Analysis

When compared to other similar compounds, this compound exhibits unique pharmacokinetic properties that may enhance its efficacy:

Compound Mechanism of Action Applications
Ivermectin Targets ion channels in parasitesAntiparasitic
Albendazole Disrupts microtubule formationAntiparasitic
This compound Inhibits P2X7 receptor; potential antitumor effectsAnti-inflammatory, antitumor, antiparasitic

Q & A

Q. What synthetic routes are available for N-Isopropyl-4-(piperidin-4-ylmethoxy)benzamide, and what are the critical reaction conditions?

The synthesis typically involves coupling a piperidinylmethoxy-substituted benzoyl chloride derivative with isopropylamine. Key steps include:

  • Nucleophilic acyl substitution : Reacting 4-(piperidin-4-ylmethoxy)benzoyl chloride with isopropylamine in anhydrous dichloromethane at 0–5°C, followed by room-temperature stirring for 12 hours .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol .
  • Critical parameters : Strict moisture control, stoichiometric excess of isopropylamine (1.2–1.5 equiv), and inert atmosphere (N₂/Ar) to prevent hydrolysis .

Q. How is the compound structurally characterized, and what analytical methods are essential?

Key techniques include:

  • X-ray crystallography : For unambiguous confirmation of stereochemistry and molecular packing (using SHELX for refinement and WinGX for data processing) .
  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to verify piperidine ring conformation (δ 1.1–1.3 ppm for isopropyl CH₃; δ 3.5–4.0 ppm for piperidinylmethoxy protons) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₁₆H₂₄N₂O₂: 276.37 g/mol) .

Q. What preliminary pharmacological screening assays are recommended for this compound?

Initial studies should focus on:

  • Receptor binding assays : Radioligand displacement assays (e.g., σ-receptor or 5-HT₆ binding) due to structural similarity to bioactive benzamide derivatives .
  • Enzyme inhibition : Kinase or protease inhibition screens (IC₅₀ determination) using fluorogenic substrates .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Q. What safety precautions are necessary during handling?

Based on structurally related benzamides:

  • PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
  • Storage : In airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing by-products?

  • Reagent optimization : Use coupling agents like HATU or EDC/HOBt to enhance amide bond formation efficiency .
  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .
  • Temperature control : Gradual warming (0°C → 25°C) reduces side reactions like N-alkylation .
  • By-product analysis : HPLC-UV (C18 column, acetonitrile/water gradient) to identify and quantify impurities (e.g., unreacted benzoyl chloride) .

Q. How to resolve discrepancies between crystallographic data and NMR-derived structural models?

  • Dynamic effects : NMR may show averaged conformations (e.g., piperidine ring puckering), while XRD captures static solid-state geometry .
  • Solution-state vs. solid-state : Compare variable-temperature NMR to assess conformational flexibility .
  • DFT calculations : Use Gaussian or ORCA to model energy-minimized conformers and validate experimental data .

Q. What strategies ensure compound stability under long-term storage?

  • Degradation pathways : Hydrolysis of the amide bond (monitor via HPLC every 6 months) .
  • Stabilizers : Add desiccants (silica gel) to storage containers to prevent moisture-induced degradation .
  • Light sensitivity : Store in amber glass vials to avoid photodegradation .

Q. How to profile impurities in bulk batches for preclinical studies?

  • LC-MS/MS : Identify trace impurities (e.g., dealkylated by-products) with a Q-TOF mass analyzer .
  • NMR-guided isolation : Use preparative HPLC to isolate impurities (>0.1% abundance) for structural elucidation .
  • Genotoxicity screening : Ames test or micronucleus assay to assess impurity risk .

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